molecular formula C4H9NO B581946 3-Aminocyclobutanol CAS No. 4640-44-2

3-Aminocyclobutanol

Numéro de catalogue B581946
Numéro CAS: 4640-44-2
Poids moléculaire: 87.122
Clé InChI: JLUZCHOYSPEHES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Aminocyclobutanol is a small organic compound with a molecular formula of C4H9NO . It is a cyclic amino alcohol that consists of a four-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of 3-Aminocyclobutanol involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxylamine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .


Molecular Structure Analysis

The molecular structure of 3-Aminocyclobutanol is represented by the SMILES string NC1CC(C1)O and the InChI 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 .


Physical And Chemical Properties Analysis

3-Aminocyclobutanol has a molecular weight of 87.12 g/mol . It is a solid substance .

Applications De Recherche Scientifique

  • Cancer Imaging and Detection :

    • Prostate and Other Cancers : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), a derivative of 3-Aminocyclobutanol, is undergoing clinical trials for evaluating prostate and other cancers. It is used as a PET radiotracer and exhibits uptake in organs like the liver, pancreas, bone marrow, and brain, which follows the presence of amino acid transport and metabolism. This uptake can aid in distinguishing between benign and malignant processes (Schuster et al., 2014).
    • Characterization of Primary Prostate Carcinoma : The uptake of anti-3-[18F] FACBC in prostate carcinoma was studied to correlate with histology and tumor aggressiveness markers such as Gleason score. This research suggests that while anti-3-[18F] FACBC PET should not be used alone for radiation therapy planning, it may be useful in guiding biopsies (Schuster et al., 2013).
  • Synthesis of Novel Compounds :

    • Kinase Inhibitors : A study by Helal et al. (2004) describes synthetic routes to create kinase inhibitors containing a cis-1,3-disubstituted cyclobutane, utilizing 3-aminocyclobutanol as a crucial component. This highlights its role in developing novel pharmaceuticals (Helal et al., 2004).
  • Neuropharmacology :

    • NMDA Receptor Antagonist : The synthesis and evaluation of 1-aminocyclobutane-1-carboxylic acid derivatives for their activity as NMDA receptor antagonists were explored by Gaoni et al. (1994). These compounds showed potent antagonist activity, highlighting the potential of 3-Aminocyclobutanol derivatives in developing treatments for conditions like epilepsy (Gaoni et al., 1994).
  • Radiotracer for PET Imaging :

    • Utility in Pulmonary Lesions : The uptake characteristics of anti-3-[18F]FACBC in lung carcinoma were studied to determine if this radiotracer can help characterize pulmonary lesions. The research indicates that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential in lung cancer imaging (Amzat et al., 2013).

Safety And Hazards

The safety information available indicates that 3-Aminocyclobutanol is classified as Acute Tox. 4 Oral, with hazard statements H302 . Precautionary statements include P301 + P312 + P330 .

Propriétés

IUPAC Name

3-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUZCHOYSPEHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclobutanol

Citations

For This Compound
11
Citations
CJ Helal, Z Kang, JC Lucas, BR Bohall - Organic Letters, 2004 - ACS Publications
… hydroxide gave 3-aminocyclobutanol in methanol. This solution was added to a slurry of 1,4-dinitroimidazole 5 3 (1,4-DNI) in methanol. Reaction between 3-aminocyclobutanol and 1,4-…
Number of citations: 30 pubs.acs.org
S Calad, D Mans, JA Morin, S O'Neill-Slawecki… - Tetrahedron …, 2011 - Elsevier
… At this point, a four-step sequence in which all of the route could be telescoped and/or utilize crude material had been developed to deliver a suitably protected cis-3-aminocyclobutanol …
Number of citations: 5 www.sciencedirect.com
SK Chitneni, H Yan, MR Zalutsky - ACS Medicinal Chemistry …, 2018 - ACS Publications
… the methanesulfonate derivative 4 for radiolabeling was accomplished by using a hydroxy precursor, which was prepared from the monochloro intermediate 3 and 3-aminocyclobutanol …
Number of citations: 16 pubs.acs.org
Y Zhao, S Yu, W Sun, L Liu, J Lu… - Journal of medicinal …, 2013 - ACS Publications
We previously reported the discovery of a class of spirooxindoles as potent and selective small-molecule inhibitors of the MDM2–p53 interaction (MDM2 inhibitors). We report herein our …
Number of citations: 269 pubs.acs.org
V Bernard-Gauthier, JJ Bailey, A Aliaga, A Kostikov… - …, 2015 - pubs.rsc.org
… Precursor 36 was obtained in 70% yield from the intermediate 35 which was synthesized near-quantitatively from the coupling of 9 with 3-aminocyclobutanol·HCl (Scheme 2). Synthesis …
Number of citations: 19 pubs.rsc.org
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org
LA Harrison, SJ Atkinson, A Bassil… - Journal of Medicinal …, 2021 - ACS Publications
… To a mixture of 2-benzyl-6-(methylcarbamoyl)isonicotinic acid (7, 98.4 mg, 0.36 mmol) and HATU (194.7 mg, 0.51 mmol) was added a solution of trans-3-aminocyclobutanol …
Number of citations: 11 pubs.acs.org
V Bernard-Gauthier - 2017 - era.library.ualberta.ca
Tropomyosin receptor kinases TrkA/B/C family supports neuronal growth, survival and differentiation during development, adult life and ageing. Downregulation of TrkA/B/C is a …
Number of citations: 0 era.library.ualberta.ca

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.